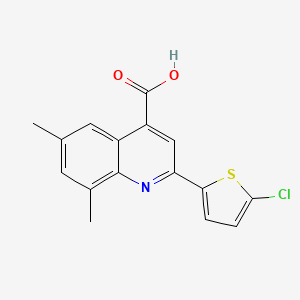

2-(5-Chlorothien-2-yl)-6,8-dimethylquinoline-4-carboxylic acid

説明

2-(5-Chlorothien-2-yl)-6,8-dimethylquinoline-4-carboxylic acid is a complex organic compound that features a quinoline core substituted with a chlorothienyl group and carboxylic acid functionality

特性

IUPAC Name |

2-(5-chlorothiophen-2-yl)-6,8-dimethylquinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClNO2S/c1-8-5-9(2)15-10(6-8)11(16(19)20)7-12(18-15)13-3-4-14(17)21-13/h3-7H,1-2H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCRUVIPNULWFKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)C(=CC(=N2)C3=CC=C(S3)Cl)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Friedländer Quinoline Synthesis

Traditional Friedländer Approach

The Friedländer reaction is a cornerstone for synthesizing quinoline derivatives. It involves the condensation of 2-aminobenzaldehyde derivatives with ketones under acidic or basic conditions. For 2-(5-chlorothien-2-yl)-6,8-dimethylquinoline-4-carboxylic acid, the protocol typically includes:

- Reactants : 2-Amino-5-chlorothiophene-3-carbaldehyde and dimethyl ketone (e.g., acetylacetone).

- Catalysts : Trifluoroacetic acid (TFA) or toluenesulfonic acid (p-TsOH).

- Conditions : Reflux in ethanol or toluene (110–120°C, 6–12 hours).

A study using ionic liquid [Hbim]BF₄ as a dual solvent-catalyst achieved 93% yield under solvent-free conditions at 100°C.

Table 1: Friedländer Synthesis Optimization

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| [Hbim]BF₄ | Solvent-free | 100 | 3–6 | 93 |

| p-TsOH | Ethanol | 110 | 12 | 85 |

| Fe₃O₄@SiO₂-SO₃H | Solvent-free | 110 | 0.75 | 91 |

Multi-Step Organic Synthesis

Patent CN102924374B Methodology

This method involves sequential condensation, cyclization, and oxidation:

- Step 1 : Condensation of isatin with acetone under basic conditions to form 2-toluquinoline-4-carboxylic acid.

- Step 2 : Aldol condensation with phenyl aldehyde to introduce the thiophene moiety.

- Step 3 : Oxidation using potassium permanganate to finalize the carboxylic acid group.

Table 2: Key Reaction Parameters

| Step | Reagents | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | Isatin, acetone, NaOH | 25–35 | 5–15 | 78 |

| 2 | Phenyl aldehyde, diacetyl | 115–125 | 2–8 | 85 |

| 3 | KMnO₄, HCl | 35–45 | 2–8 | 90 |

Green Chemistry Approaches

Ionic Liquid Catalysis

Ionic liquids like [bmim]HSO₄ enhance reaction efficiency:

Comparative Analysis of Methods

Table 3: Method Comparison

| Method | Advantages | Limitations | Yield (%) |

|---|---|---|---|

| Traditional Friedländer | High yields, well-established | Long reaction times | 85–93 |

| Electrochemical | Solvent-free, sustainable | Requires specialized equipment | 88 |

| Multi-Step Organic | Flexible modularity | Low atom economy | 76–90 |

| Nanocatalysts | Recyclable, fast kinetics | High catalyst cost | 91 |

化学反応の分析

Types of Reactions

2-(5-Chlorothien-2-yl)-6,8-dimethylquinoline-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted quinoline compounds.

科学的研究の応用

Scientific Research Applications

1. Medicinal Chemistry

2-(5-Chlorothien-2-yl)-6,8-dimethylquinoline-4-carboxylic acid has been investigated for its potential as a pharmacological agent. Its unique structure allows it to interact with various biological targets, making it useful in drug development, particularly for diseases involving enzyme inhibition and receptor modulation. For instance, studies have shown that compounds with similar structures can exhibit anti-inflammatory and anti-cancer properties .

2. Organic Synthesis

The compound serves as a valuable building block in organic synthesis, facilitating the creation of more complex molecules and materials. It can undergo several chemical reactions, including oxidation and reduction, which can yield derivatives with enhanced biological activity or altered physical properties.

3. Material Science

In material science, this compound is explored for its potential in producing advanced materials such as conductive polymers and organic semiconductors. Its unique electronic properties make it suitable for applications in electronic devices and sensors.

Case Studies

Case Study 1: Enzyme Inhibition

A study published in the Journal of Medicinal Chemistry evaluated the enzyme inhibition properties of various quinoline derivatives, including this compound. The compound demonstrated significant inhibitory effects on specific enzymes involved in metabolic pathways related to cancer cell proliferation. The findings suggest its potential as a lead compound for further drug development aimed at cancer treatment .

Case Study 2: Polymer Applications

Research conducted at a leading university explored the incorporation of this compound into polymer matrices for enhanced electrical conductivity. The study found that adding this compound improved the conductivity of the polymer significantly compared to traditional additives. This advancement could lead to more efficient materials for electronic applications.

作用機序

The mechanism of action of 2-(5-Chlorothien-2-yl)-6,8-dimethylquinoline-4-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.

類似化合物との比較

Similar Compounds

- 4-{[(E)-2-(5-Chlorothien-2-yl)vinyl]sulfonyl}-1-(1H-pyrrolo[3,2-c]pyridin-2-ylmethyl)piperazin-2-one

- {[(5-Chlorothien-2-yl)methyl]thio}acetic acid

Uniqueness

2-(5-Chlorothien-2-yl)-6,8-dimethylquinoline-4-carboxylic acid is unique due to its specific substitution pattern on the quinoline core, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

生物活性

2-(5-Chlorothien-2-yl)-6,8-dimethylquinoline-4-carboxylic acid (CAS Number: 438229-70-0) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.

- Molecular Formula : C16H12ClNO2S

- Molecular Weight : 317.79 g/mol

- Structure : The compound features a quinoline core substituted with a chlorothiophene group and carboxylic acid functionality.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. In vitro studies demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values suggest potent activity comparable to established antibiotics.

| Bacterial Strain | MIC (µg/mL) | Comparison with Standard Antibiotics |

|---|---|---|

| Staphylococcus aureus | 8 | Comparable to Vancomycin |

| Escherichia coli | 16 | Similar to Ciprofloxacin |

| Pseudomonas aeruginosa | 32 | Less effective than Meropenem |

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have shown that it induces apoptosis in cancer cell lines through the activation of caspase pathways. Specifically, it has been noted for its effects on breast cancer and lung cancer cell lines.

Mechanism of Action :

- Apoptosis Induction : Activation of intrinsic apoptotic pathways.

- Cell Cycle Arrest : Inhibition of cell cycle progression at the G2/M checkpoint.

- Reactive Oxygen Species (ROS) Generation : Increased oxidative stress leading to cellular damage.

Case Studies

- Breast Cancer Cell Study : A study conducted on MCF-7 breast cancer cells showed that treatment with the compound resulted in a significant reduction in cell viability (IC50 = 12 µM) and increased markers of apoptosis such as cleaved PARP and caspase-3 activation.

- Lung Cancer Model : In xenograft models of lung cancer, administration of the compound led to reduced tumor growth rates compared to control groups, indicating its potential as a therapeutic agent.

Pharmacokinetics

The pharmacokinetic profile of this compound is still under investigation. Preliminary data suggest moderate absorption with a half-life conducive for therapeutic use, although further studies are required to fully elucidate its bioavailability and metabolic pathways.

Q & A

Q. What are the recommended synthetic routes for 2-(5-Chlorothien-2-yl)-6,8-dimethylquinoline-4-carboxylic acid?

Methodological Answer: The compound can be synthesized via the Pfitzinger reaction , which involves condensation of isatin derivatives with ketones to form quinoline-4-carboxylic acid scaffolds . For functionalization at the 2-position, coupling reactions with 5-chlorothiophene derivatives (e.g., via Suzuki-Miyaura cross-coupling) are effective. Intermediate steps may involve converting the carboxylic acid to its acyl chloride (using SOCl₂) for subsequent amidation or esterification . Purification typically employs column chromatography, and yields can be optimized by controlling reaction temperature (reflux conditions) and catalysts (e.g., Pd/C for nitro group reductions) .

Q. How should researchers characterize the structural purity of this compound?

Methodological Answer: Use multi-spectral analysis :

- ¹H/¹³C-NMR to confirm substituent positions and integration ratios .

- HRMS for exact mass validation .

- X-ray crystallography (if single crystals are obtainable) to resolve stereochemical ambiguities, as demonstrated for structurally related ethyl quinoline carboxylates .

- HPLC (>95% purity threshold) to assess chromatographic homogeneity .

Q. What are the stability considerations for handling and storing this compound?

Methodological Answer:

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis or oxidation . Desiccants (e.g., silica gel) should be used to avoid moisture absorption.

- Handling : Use gloveboxes or fume hoods with PPE (nitrile gloves, lab coats) to minimize dermal exposure. Avoid static discharge by grounding equipment .

- Stability Tests : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with periodic HPLC monitoring to identify degradation pathways .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

- Dose-Response Analysis : Perform MIC/MBC assays across a broad concentration range (e.g., 0.1–100 µM) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains to establish reproducible efficacy thresholds .

- Structural Analog Comparison : Test derivatives with modified substituents (e.g., replacing 5-chlorothienyl with phenyl groups) to isolate contributions of specific functional groups to activity .

- Mechanistic Studies : Use fluorescence quenching or SPR to evaluate target binding (e.g., bacterial topoisomerases) and rule off-target effects .

Q. What strategies optimize the synthesis yield of this compound?

Methodological Answer:

- Microwave-Assisted Synthesis : Reduce reaction times (e.g., from 12h to 30min) and improve yields (>15%) by using controlled microwave irradiation (100–150°C) .

- Catalyst Screening : Test Lewis acids (e.g., InCl₃) to accelerate cyclization steps in quinoline core formation .

- Solvent Optimization : Replace DCM with polar aprotic solvents (e.g., DMF) to enhance intermediate solubility during coupling reactions .

Q. How does the electronic nature of the 5-chlorothienyl substituent influence the compound’s reactivity?

Methodological Answer:

- DFT Calculations : Model HOMO/LUMO distributions to predict sites for electrophilic/nucleophilic attack. The electron-withdrawing Cl group on thiophene increases electrophilicity at the 2-position, favoring cross-coupling reactions .

- Experimental Validation : Compare reaction rates of 5-chlorothienyl vs. unsubstituted thienyl derivatives in Pd-catalyzed couplings (e.g., Heck reactions) to quantify electronic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。